

A Comparative Guide to the Structure of Ro52/TRIM21 Across Species

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Compound of Interest

Compound Name: Ro-51

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This guide provides a detailed comparison of the structure of the Ro52 protein, also known as Tripartite Motif-containing protein 21 (TRIM21), across different species. Ro52/TRIM21 is a crucial E3 ubiquitin ligase and a cytosolic Fc receptor involved in innate immunity and is a key autoantigen in several autoimmune diseases. Understanding its structural conservation and variation across species is vital for translational research and the development of targeted therapeutics.

Conserved Domain Architecture of Ro52/TRIM21

Ro52/TRIM21 is a multi-domain protein characterized by a conserved tripartite motif (TRIM), which includes a RING-finger domain, a B-box domain, and a coiled-coil region.[1] Additionally, it possesses a C-terminal PRYSPRY domain responsible for antibody binding.[2] This fundamental architecture is maintained across mammalian species, suggesting a conservation of its core functions.[3] The RING and B-box domains, in particular, show a high degree of conservation, indicating that the E3 ligase function of TRIM21 is likely similar across different species.[4]

Domain Organization Comparison

The following table summarizes the amino acid boundaries of each domain in Human, Mouse, and Dog Ro52/TRIM21, providing a quantitative look at the structural conservation.

Domain	Human (Homo sapiens)	Mouse (Mus musculus)	Dog (Canis lupus familiaris)
RING	1 - 90	11 - 54	1 - 90
B-box	91 - 130	86 - 130	91 - 130
Coiled-coil	131 - 250	131 - 250	131 - 250
PRYSPRY	251 - 475	251 - 470	251 - 475
Total Length	475 aa	470 aa	475 aa

Data sourced from UniProt (P19474, Q62191, F1P9H7).

Sequence Identity Matrix

To further illustrate the degree of conservation at the amino acid level, the following table presents the sequence identity percentages for each domain between human and mouse Ro52/TRIM21. The overall sequence identity between human and mouse TRIM21 is approximately 70%.[3]

Domain	Human vs. Mouse Sequence Identity (%)
RING	88%
B-box	92%
Coiled-coil	65%
PRYSPRY	71%

Sequence alignments were performed using Clustal Omega.

Functional Implications of Structural Conservation

The high degree of structural and sequence conservation, particularly in the RING and B-box domains, strongly suggests that the fundamental E3 ubiquitin ligase activity of Ro52/TRIM21 is conserved across mammals. The PRYSPRY domain, while slightly more divergent, maintains its crucial function of binding the Fc region of antibodies. This interaction is remarkably

conserved, with both human and mouse TRIM21 capable of binding IgG from a range of mammalian species.[\[5\]](#)

Comparative Binding Affinities of the PRYSPRY Domain

The affinity of the PRYSPRY domain for immunoglobulins is a critical parameter for its function as a cytosolic antibody receptor. The following table summarizes known dissociation constants (Kd) for this interaction in different species.

Species	Ligand (IgG Subclass)	Dissociation Constant (Kd)	Method
Human	Human IgG1	150-200 nM (monomeric)	ITC & SPR
Human	Human IgG1	0.6 nM (dimeric)	Fluorescence Anisotropy
Mouse	Mouse IgG	500 nM (monomeric)	ITC

Data compiled from multiple sources.[\[6\]](#)[\[7\]](#)[\[8\]](#)

The significant increase in affinity for the dimeric form of TRIM21 highlights the importance of its quaternary structure for high-avidity binding to antibody-coated pathogens.

Experimental Protocols for Structural and Functional Analysis

Detailed methodologies are crucial for the reproducible investigation of Ro52/TRIM21 structure and function. Below are outlines of key experimental protocols.

X-ray Crystallography for Domain Structure Determination

Objective: To determine the three-dimensional atomic structure of Ro52/TRIM21 domains.

Methodology:

- Protein Expression and Purification:
 - Clone the cDNA of the target domain (e.g., PRYSPRY, RING-B-box) into an expression vector with a purification tag (e.g., His-tag).
 - Express the protein in a suitable host system (e.g., E. coli, insect cells).
 - Purify the protein using affinity chromatography, followed by ion exchange and size-exclusion chromatography to achieve high purity.
- Crystallization:
 - Screen for crystallization conditions using commercially available or custom-made screens (e.g., varying pH, precipitant concentration, temperature).
 - Optimize lead conditions to grow diffraction-quality crystals.
- Data Collection and Processing:
 - Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
 - Process the diffraction data using software like HKL2000 or XDS to obtain a set of structure factors.
- Structure Solution and Refinement:
 - Solve the phase problem using molecular replacement if a homologous structure is available, or by experimental phasing methods.
 - Build an atomic model into the electron density map and refine it using software like PHENIX or REFMAC5.
 - Validate the final model using tools such as MolProbity.

NMR Spectroscopy for Domain Structure and Dynamics

Objective: To determine the solution structure and study the dynamics of Ro52/TRIM21 domains.

Methodology:

- Isotope Labeling:
 - Express the protein domain in minimal media supplemented with ^{15}N -ammonium chloride and/or ^{13}C -glucose to produce isotopically labeled protein.
- NMR Data Acquisition:
 - Acquire a series of multidimensional NMR experiments (e.g., ^1H - ^{15}N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances.
 - Collect Nuclear Overhauser Effect (NOE) data (e.g., ^{15}N -NOESY-HSQC, ^{13}C -NOESY-HSQC) to obtain distance restraints.
- Structure Calculation:
 - Use the assigned chemical shifts and NOE-derived distance restraints to calculate a family of 3D structures using software like CYANA or Xplor-NIH.
- Dynamics Studies:
 - Measure relaxation parameters (T_1 , T_2 , and hetero-nuclear NOE) to probe the dynamics of the protein backbone on different timescales.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Objective: To quantify the binding affinity and kinetics of the Ro52/TRIM21-IgG interaction.

Methodology:

- Chip Preparation:
 - Immobilize either the Ro52/TRIM21 PRYSPRY domain or the IgG Fc fragment onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

- Binding Analysis:
 - Inject a series of concentrations of the analyte (the non-immobilized partner) over the chip surface.
 - Monitor the change in the refractive index in real-time to generate sensorgrams.
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).
- Regeneration:
 - Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the chip for the next injection.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters of the Ro52/TRIM21-IgG interaction.

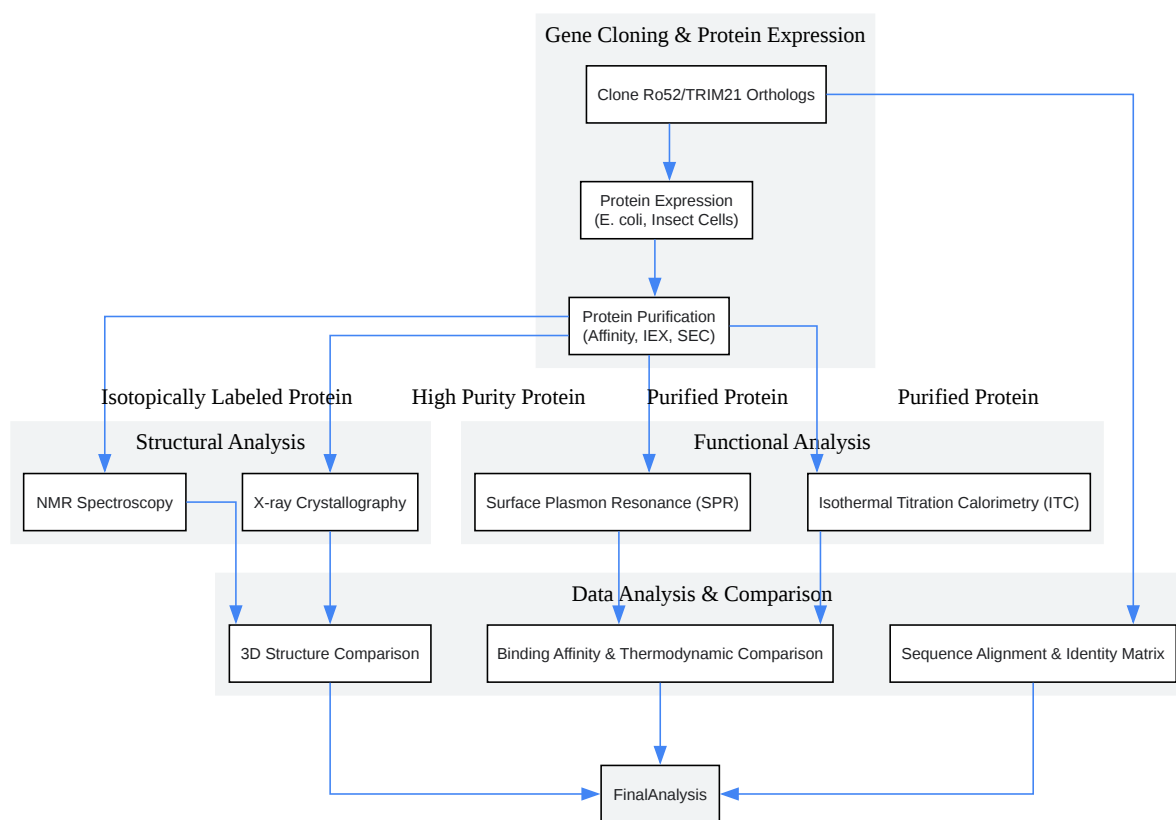
Methodology:

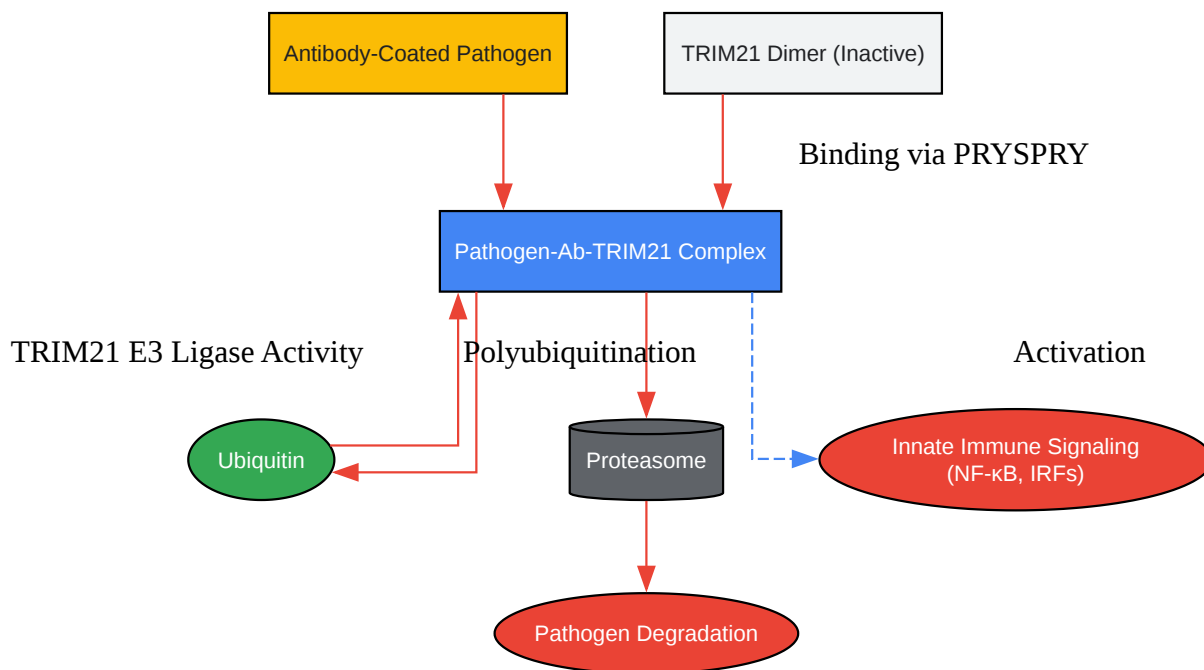
- Sample Preparation:
 - Dialyze both the Ro52/TRIM21 PRYSPRY domain and the IgG Fc fragment into the same buffer to minimize heats of dilution.
 - Accurately determine the concentrations of both protein solutions.
- Titration:
 - Load one protein solution into the sample cell and the other into the injection syringe of the ITC instrument.

- Perform a series of injections of the syringe solution into the cell, measuring the heat change after each injection.
- Data Analysis:
 - Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of the two proteins.
 - Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_a , from which K_d can be calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comparative structural and functional analysis of Ro52/TRIM21 across different species.





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References

- 1. [genecards.org](https://www.genecards.org) [[genecards.org](https://www.genecards.org)]
- 2. TRIM21 - Wikipedia [en.wikipedia.org]
- 3. TRIM21 is an IgG receptor that is structurally, thermodynamically, and kinetically conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. [uniprot.org](https://www.uniprot.org) [[uniprot.org](https://www.uniprot.org)]
- 6. [uniprot.org](https://www.uniprot.org) [[uniprot.org](https://www.uniprot.org)]
- 7. [uniprot.org](https://www.uniprot.org) [[uniprot.org](https://www.uniprot.org)]

- 8. researchgate.net [researchgate.net]
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